molecular formula C10H15N3O B12460993 (2E)-3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one

(2E)-3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one

Cat. No.: B12460993
M. Wt: 193.25 g/mol
InChI Key: MHBRQJBUPBSCEI-UHFFFAOYSA-N
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Description

(2E)-3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction between a suitable pyrazole derivative and a dimethylamino-substituted aldehyde or ketone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and may be carried out in a solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly. The specific conditions would depend on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

    Substitution: The dimethylamino group or the ethyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could include its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (2E)-3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one: Similar structure but with a methyl group instead of an ethyl group.

    (2E)-3-(dimethylamino)-1-(1-phenylpyrazol-3-yl)prop-2-en-1-one: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group on the pyrazole ring and the dimethylamino group may confer unique chemical properties and reactivity to (2E)-3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-(dimethylamino)-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C10H15N3O/c1-4-13-8-5-9(11-13)10(14)6-7-12(2)3/h5-8H,4H2,1-3H3

InChI Key

MHBRQJBUPBSCEI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)C=CN(C)C

Origin of Product

United States

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